Boc-His(Dnp)-OH-IPA

Description

Fundamental Role of Histidine in Peptide Structure, Function, and Reactivity

Histidine is a proteinogenic amino acid distinguished by its imidazole (B134444) side chain. researchgate.netcreative-proteomics.com This unique functional group has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in biological systems. nih.gov This property makes histidine a frequent participant in enzyme catalytic sites, where it facilitates proton transfer reactions. nih.govrsc.org Furthermore, the nitrogen atoms in the imidazole ring are effective chelators of metal ions, such as zinc and copper, playing vital structural and catalytic roles in metalloproteins. nih.govrsc.org Histidine's aromatic ring can also engage in π-π stacking interactions, contributing to the stabilization of peptide and protein structures. rsc.org Its versatile nature is fundamental to a wide array of biological processes, including immune response, neurotransmission, and antioxidant activities. creative-proteomics.comnih.gov

Challenges Associated with Imidazole Ring Functionality in Chemical Synthesis

The very reactivity that makes histidine biologically indispensable also presents significant challenges during chemical peptide synthesis. The basic nature of the imidazole ring can lead to several undesirable side reactions. bioline.org.br A primary concern is racemization, where the chiral integrity of the histidine residue is compromised. The imidazole nitrogen can abstract the α-proton of the activated amino acid, leading to a loss of stereochemistry. mdpi.comnih.govchemrxiv.org Additionally, the unprotected imidazole ring can be acylated during the coupling step, resulting in the formation of branched peptide chains or acyl-transfer side reactions, which complicates purification and reduces the yield of the desired peptide. bioline.org.brpeptide.com Therefore, effective protection of the imidazole side chain is mandatory for the successful synthesis of histidine-containing peptides. bioline.org.br

Principles of Amino Acid Protecting Group Strategies in Peptide Synthesis

To prevent unwanted side reactions and control the sequence of amino acid assembly, peptide synthesis relies on the use of protecting groups. biosynth.comaltabioscience.com These are temporary chemical modifications that mask reactive functionalities. An ideal protecting group can be easily introduced, is stable throughout the synthesis steps, does not interfere with the desired bond formation, and can be removed under specific conditions without damaging the newly formed peptide. biosynth.comresearchgate.net In peptide synthesis, temporary protecting groups are used for the α-amino function and are removed after each coupling cycle. researchgate.netiris-biotech.de More permanent protecting groups are used for reactive amino acid side chains and are typically removed only at the final stage of the synthesis. iris-biotech.depeptide.com

Evolution of Protecting Group Methodologies in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble resin support. bachem.compeptide.com This approach simplifies the process by allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing at each step. bachem.com The success of SPPS is intrinsically linked to the development of sophisticated protecting group strategies.

Historical Development of Boc-Based SPPS Protocols

The original and historically significant SPPS strategy, introduced by Merrifield in the 1960s, is based on the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. peptide.comnih.gov In this scheme, the Boc group is removed at the beginning of each cycle with a moderately strong acid, such as trifluoroacetic acid (TFA). nih.govpeptide.com The side-chain protecting groups, often based on benzyl (B1604629) (Bzl) moieties, are stable to these conditions but are cleaved at the end of the synthesis along with the peptide from the resin using a very strong acid, like hydrogen fluoride (B91410) (HF). nih.govbeilstein-journals.org This method, known as the Boc/Bzl strategy, enabled the synthesis of numerous peptides and even small proteins and was the dominant technique for decades. bachem.comnih.gov

Concepts of Orthogonality and Quasi-Orthogonality in Protecting Group Design

The concept of orthogonality is central to modern protecting group strategies. fiveable.mewikipedia.org An orthogonal protection scheme employs two or more protecting groups that can be removed under completely different chemical conditions, allowing for the selective deprotection of one group without affecting the others. peptide.comfiveable.mewikipedia.org The most common orthogonal strategy is the Fmoc/tBu system, where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for Nα-protection and acid-labile tert-butyl (tBu)-based groups protect the side chains. iris-biotech.depeptide.com

In contrast, the Boc/Bzl strategy is considered "quasi-orthogonal." biosynth.compeptide.com Both the Boc and Bzl groups are removed by acid, but their removal relies on graded acid lability. The Boc group is cleaved by moderate acid (TFA), while the Bzl groups require a much stronger acid (HF). peptide.combeilstein-journals.org This allows for sequential removal, though the lack of true orthogonality can sometimes lead to premature loss of side-chain protection during repeated TFA treatments.

Strategic Positioning of Boc-His(Dnp)-OH-IPA as a Protected Histidine Building Block in Research

This compound is a specifically designed building block for use in Boc-based SPPS. peptide.comsigmaaldrich.com The 2,4-dinitrophenyl (Dnp) group serves as a robust protecting group for the imidazole side chain of histidine. peptide.com Its strategic value lies in its unique deprotection condition. The Dnp group is stable to the acidic conditions used for Boc removal (TFA) and even to the final strong acid cleavage with HF. sigmaaldrich.comchemicalbook.com Instead, it is removed by thiolysis, typically using a nucleophile like thiophenol, often before the final cleavage from the resin. bioline.org.brpeptide.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | N-alpha-t-Butyloxycarbonyl-N-im-(2,4-dinitrophenyl)-L-histidine Isopropanol (B130326) solvate | peptide.comiris-biotech.de |

| Synonyms | Boc-L-His(Dnp)-OH·IPA, Nα-Boc-Nim-2,4-Dinitrophenyl-L-Histidine·Isopropanol | chemimpex.comruifuchemical.com |

| CAS Number | 25024-53-7 | chemimpex.comiris-biotech.de |

| Molecular Formula | C₁₇H₁₉N₅O₈·C₃H₈O | chemimpex.comiris-biotech.de |

| Molecular Weight | 481.5 g/mol | chemimpex.comp3bio.com |

| Appearance | Light yellow powder | chemimpex.comruifuchemical.com |

| Melting Point | 98-100 °C | chemicalbook.comruifuchemical.com |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone; Slightly soluble in water | chemicalbook.com |

| Storage Temperature | 2-8°C or 15-25°C (Varies by supplier) | sigmaaldrich.comiris-biotech.deruifuchemical.com |

| Application | Building block for Boc solid-phase peptide synthesis (SPPS) | sigmaaldrich.comchemicalbook.comchemicalbook.com |

Table 2: Comparison of Major SPPS Protecting Group Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Nα-Deprotection | Moderate Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Side Chain Protection | Benzyl (Bzl) based groups | tert-Butyl (tBu) based groups |

| Final Cleavage | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) |

| Orthogonality | Quasi-orthogonal | Orthogonal |

| Primary Reference | peptide.combeilstein-journals.org | iris-biotech.dewikipedia.org |

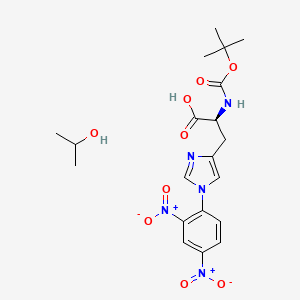

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRRDIHKQFOOJR-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O.CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Preparation Methodologies for Boc His Dnp Oh Ipa

Chemical Synthesis Routes for Nα-tert-Butoxycarbonyl and Nim-Dinitrophenyl Protection of Histidine

The preparation of Boc-His(Dnp)-OH involves the sequential introduction of two critical protecting groups: the tert-Butoxycarbonyl (Boc) group at the α-amino position and the 2,4-dinitrophenyl (Dnp) group on the imidazole (B134444) side chain. The Dnp group is exceptionally stable under the acidic conditions required to remove the Boc group during solid-phase peptide synthesis (SPPS), making it a valuable orthogonal protecting group in this context. bzchemicals.compeptide.com

A common synthetic route begins with the commercially available 2,4-Dinitrophenyl-L-Histidine, which already possesses the Dnp protection on the imidazole ring. ruifuchemical.com The subsequent step is the introduction of the Boc group onto the α-amino group. This is typically achieved by reacting the Nim-Dnp-histidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) and an aqueous sodium hydroxide (B78521) solution. ruifuchemical.com During this reaction, precise control of the pH is crucial and is generally maintained between 8 and 9 to facilitate the selective acylation of the amino group. ruifuchemical.com Following the reaction, a workup procedure involving acidification and extraction with a solvent like ethyl acetate (B1210297) is performed to isolate the Nα-Boc-Nim-Dnp-L-Histidine product. ruifuchemical.com

The functionalization of histidine presents a unique challenge due to the presence of three distinct nitrogen atoms: the α-amino group, the π-nitrogen (N-π), and the τ-nitrogen (N-τ) of the imidazole ring. Regioselectivity is paramount to ensure that the protecting groups are installed at the correct positions. The Dnp group is introduced to the imidazole side chain, where it serves to suppress the basicity of the imidazole ring and prevent side reactions during peptide coupling. bzchemicals.comcigb.edu.cu While various protecting groups like Tosyl (Tos) and benzyloxymethyl (Bom) also attach to the imidazole ring, the Dnp group is noted for its stability across most reaction and cleavage conditions in Boc-SPPS. bzchemicals.compeptide.com

The synthesis starting from pre-functionalized Nim-Dnp-histidine simplifies the process by bypassing the initial regioselective dinitrophenylation step. ruifuchemical.com However, should the synthesis start from L-histidine, the imidazole ring would first be protected with the Dnp group, followed by the protection of the α-amino group with the Boc group. This order is critical for achieving the desired doubly protected derivative.

Optimizing reaction conditions is essential for maximizing yield, ensuring purity, and achieving economic feasibility for both small-scale laboratory preparations and large-scale industrial production.

Key parameters for the optimization of Boc-His(Dnp)-OH synthesis include:

pH Control: Maintaining the pH in the range of 8-9 during the reaction with di-tert-butyl dicarbonate is critical for selective N-protection and to minimize side reactions. ruifuchemical.com

Solvent System: The choice of solvents, such as tetrahydrofuran for the reaction and ethyl acetate for extraction, impacts reaction rates and purification efficiency. ruifuchemical.com

Temperature: Reactions are typically conducted at controlled temperatures. The final crystallization and drying step to obtain the IPA solvate is performed at a moderately elevated temperature (e.g., 40-50°C). ruifuchemical.com

Reaction Time: Monitoring the reaction progress, for instance over 12 hours as described in one procedure, ensures completion and maximizes product yield. ruifuchemical.com

For industrial-scale synthesis, processes are further optimized to reduce solvent consumption, shorten reaction times, and simplify workup procedures. This might involve using more concentrated reaction mixtures, implementing continuous processing technologies, or optimizing crystallization conditions to ensure consistent product quality and handling characteristics.

Formation and Role of the Isopropyl Alcohol Solvate in Compound Stability and Handling

Boc-His(Dnp)-OH is known to form a stable solvate with isopropyl alcohol (IPA). Current time information in Bangalore, IN.peptide.compeptide.com This solvate, Boc-His(Dnp)-OH-IPA, is often the commercially available form of the compound. ruifuchemical.comiris-biotech.debachem.com The formation of the IPA solvate typically occurs during the final crystallization step of the synthesis. ruifuchemical.com

The incorporation of IPA into the crystal lattice provides several advantages:

Enhanced Stability: Crystalline solvates are generally more stable than their amorphous counterparts. The well-defined structure protects the molecule from degradation, contributing to a longer shelf-life. The compound is light-sensitive, and storage in dark, sealed containers at cool temperatures (≤8℃) is recommended. ruifuchemical.com

Improved Handling: The crystalline nature of the IPA solvate results in a free-flowing powder, which is easier to handle, weigh, and dispense compared to potentially oily or hygroscopic amorphous forms. sigmaaldrich.com This is a significant benefit in both laboratory and automated synthesis settings.

The table below summarizes some of the key properties of the this compound solvate.

| Property | Value/Description | Reference |

| Chemical Name | Nα-Boc-Nim-2,4-Dinitrophenyl-L-Histidine Isopropanol (B130326) | ruifuchemical.com |

| CAS Number | 25024-53-7 | ruifuchemical.com |

| Appearance | Light Yellow Powder | ruifuchemical.com |

| Molecular Formula | C₁₇H₁₉N₅O₈·C₃H₈O | ruifuchemical.com |

| Melting Point | 98.0~100.0℃ | ruifuchemical.com |

| Purity (HPLC) | >98.5% | ruifuchemical.com |

| Storage | Cool & Dry Place (≤8℃), Protect from Light | ruifuchemical.com |

Solid-Phase Incorporation Strategies for this compound in Peptide Chain Elongation

This compound is a standard building block for introducing histidine residues in peptides synthesized via the Boc solid-phase peptide synthesis (SPPS) strategy. sigmaaldrich.comchemicalbook.com The Dnp group's stability to trifluoroacetic acid (TFA), used for the iterative removal of the Nα-Boc group, and to strong acids like hydrogen fluoride (B91410) (HF), used for final cleavage from the resin, is a key feature of its utility. ruifuchemical.comsigmaaldrich.com The Dnp group is typically removed by thiolysis with a reagent like thiophenol before the final cleavage from the solid support. peptide.comsigmaaldrich.com

The efficiency of incorporating Boc-His(Dnp)-OH into the growing peptide chain is highly dependent on the choice of coupling reagent. The goal is to achieve a high coupling yield while minimizing side reactions, particularly racemization, to which histidine derivatives are susceptible. bzchemicals.compeptide.com

Several classes of coupling reagents are used in Boc-SPPS:

Carbodiimides: Reagents like diisopropylcarbodiimide (DIC) have been used for coupling reactions involving Boc-His(Dnp)-OH. cigb.edu.cu

Aminium/Uronium Salts: These are the most common and efficient activating reagents.

HBTU/HCTU: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used in combination with a tertiary base like N,N-diisopropylethylamine (DIEA). rsc.orgrsc.org

HATU: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often employed for "difficult" or sterically hindered couplings, as it can provide faster reaction rates and higher efficiency compared to HBTU. pnas.orgpeptide2.comsigmaaldrich.com

The selection of the optimal reagent depends on the specific peptide sequence. For routine couplings, HBTU or HCTU are often sufficient, while the more reactive HATU is reserved for challenging steps to ensure the completeness of the reaction. pnas.orgsigmaaldrich.com

The following table compares common coupling reagents used in Boc-SPPS.

| Coupling Reagent | Active Ester Formed | Key Characteristics | Reference |

| DIC/HOBt | OBt ester | Standard method, but can be slow; risk of side reactions. | csbiochina.com |

| HBTU | OBt ester | Efficient reagent for routine synthesis. | sigmaaldrich.com |

| HCTU | O-6-ClBt ester | More reactive than HBTU. | sigmaaldrich.com |

| HATU | OAt ester | Highly efficient, especially for hindered couplings; pyridine (B92270) nitrogen provides anchimeric assistance. | pnas.orgsigmaaldrich.com |

| PyBOP | OBt ester | Phosphonium-based; generates non-toxic byproducts compared to original BOP. | sigmaaldrich.com |

Boc-His(Dnp)-OH can be incorporated into peptides synthesized on a variety of solid supports compatible with Boc chemistry. The choice of resin depends on the desired C-terminal functionality of the final peptide (acid or amide).

Commonly used resins include:

Merrifield Resin: A chloromethylated polystyrene resin, often used for synthesizing peptides with a C-terminal acid. peptide.comgoogle.comissuu.com

PAM (Phenylacetamidomethyl) Resin: Provides a more acid-stable linkage than Merrifield resin, reducing peptide loss during synthesis. It is used for preparing C-terminal acids. google.comuchicago.edubachem.com

MBHA (4-methylbenzhydrylamine) Resin: Used for the synthesis of peptides with a C-terminal amide. cigb.edu.cursc.orgnih.gov

The first amino acid is attached to the resin in a "loading" step. For Merrifield resins, a common and effective method is the Cesium Salt Method . This procedure involves converting the Boc-amino acid to its cesium salt, which is then reacted with the chloromethyl groups on the resin in DMF, often at an elevated temperature (e.g., 50°C), to form the ester linkage. peptide.comissuu.comsigmaaldrich.com For hydroxymethyl-functionalized resins like PAM, loading can be achieved using a pre-formed symmetrical anhydride (B1165640) of the protected amino acid catalyzed by DMAP, although this method carries a risk of racemization for sensitive amino acids like histidine. sigmaaldrich.com Therefore, using pre-loaded resins, where the first amino acid is already attached under optimized conditions, is often recommended to ensure high optical purity. bachem.com

Protective Group Chemistry and Reactivity Profiles of Boc His Dnp Oh Ipa

Mechanistic Understanding and Conditions for Nα-Boc Deprotection

The Nα-Boc group serves as a temporary protecting group for the alpha-amino function of the amino acid. peptide.com Its removal is a repetitive step during the elongation phase of Boc-based SPPS.

The defining characteristic of the Boc group is its lability under acidic conditions, while remaining stable to basic and nucleophilic reagents. total-synthesis.com The deprotection is typically accomplished using moderately strong acids, most commonly trifluoroacetic acid (TFA), often as a solution in a non-polar solvent like dichloromethane (B109758) (DCM). americanpeptidesociety.orgchempep.com

The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbonyl oxygen of the carbamate, which triggers fragmentation. total-synthesis.com This fragmentation proceeds via an E1-like mechanism, yielding a highly stabilized tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine of the amino acid. total-synthesis.com The tert-butyl cation subsequently deprotonates to form the volatile gas isobutene. total-synthesis.com The release of two gaseous products, CO2 and isobutene, provides a strong thermodynamic driving force for the reaction. total-synthesis.com

Kinetic studies have revealed important details about the reaction's dependence on the acid. Research on HCl-catalyzed deprotection in a toluene (B28343) and propan-2-ol mixture demonstrated that the reaction rate has a second-order dependence on the HCl concentration. researchgate.netacs.orgnih.gov This finding was consistent across several acids, including sulfuric acid and methanesulfonic acid. researchgate.netacs.org In contrast, deprotection with TFA showed a more complex kinetic profile, with an inverse dependence on the concentration of the trifluoroacetate (B77799) counter-ion, suggesting the deprotection is mechanistically rationalized by the general acid-catalyzed separation of a reversibly formed ion-molecule pair. researchgate.netacs.orgnih.gov

A significant challenge during Boc deprotection is the reactivity of the tert-butyl cation intermediate. total-synthesis.com This electrophilic species can cause side reactions by alkylating nucleophilic side chains of certain amino acids present in the peptide sequence. peptide.com Residues such as tryptophan (Trp), methionine (Met), and cysteine (Cys) are particularly susceptible. peptide.comtotal-synthesis.com

To prevent these undesirable modifications, scavenger additives are included in the deprotection solution. sigmaaldrich.com These scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the amino acid side chains, effectively trapping the cation and preventing it from reacting with the peptide. total-synthesis.comorganic-chemistry.org The choice of scavenger depends on the amino acids present in the peptide sequence. sigmaaldrich.com For instance, anisole (B1667542) is a widely used scavenger that prevents the alkylation of tryptophan. chempep.comsigmaaldrich.com For peptides containing cysteine, sulfur-containing scavengers like dimethyl sulfide (B99878) (DMS) and p-thiocresol are often used in combination with anisole. chempep.comsigmaaldrich.com

Mechanistic Understanding and Conditions for Nim-Dinitrophenyl (Dnp) Deprotection

The N(im)-Dnp group is classified as a "permanent" or side-chain protecting group in Boc-SPPS. It is stable to the repetitive TFA treatments used for Nα-Boc removal and also to strong acids like anhydrous hydrogen fluoride (B91410) (HF), which is often used for the final cleavage of the peptide from the resin. sigmaaldrich.comchemicalbook.comresearchgate.net This stability necessitates a separate, orthogonal deprotection step.

The primary method for removing the Dnp group is through thiolysis, a nucleophilic aromatic substitution reaction. cigb.edu.curesearchgate.net This is typically performed while the peptide is still attached to the solid support and before the final acidolytic cleavage. uwec.edunih.gov

The mechanism involves the attack of a potent nucleophile, usually a thiolate anion, on the carbon atom of the dinitrophenyl ring that is attached to the imidazole (B134444) nitrogen. The strong electron-withdrawing nature of the two nitro groups on the Dnp ring makes this carbon highly electrophilic and susceptible to nucleophilic attack. Thiophenol is the most common reagent for this purpose. cigb.edu.cuuwec.edusigmaaldrich.com The reaction is often carried out in a solvent like dimethylformamide (DMF), and sometimes with the addition of a base such as diisopropylethylamine (DIEA) to facilitate the formation of the more nucleophilic thiophenolate anion. thieme-connect.de 2-Mercaptoethanol is another thiol that can be used for Dnp cleavage. cigb.edu.cunih.gov A typical procedure involves treating the peptide-resin with a solution of the thiol in DMF for a specified period. uwec.edusigmaaldrich.com

While thiolysis is the standard method, research has shown that the Dnp group can be labile to other nucleophiles, which has important implications for the orthogonality of protecting group schemes. cigb.edu.curesearchgate.net A notable finding is the cleavage of the Dnp group under conditions typically used for Fmoc deprotection. cigb.edu.cu

Investigations have demonstrated that treating a Dnp-protected peptide with 20% piperidine (B6355638) in DMF—the standard reagent for removing the base-labile Fmoc group—can lead to significant removal of the Dnp group. cigb.edu.cu In one study, a pentapeptide containing His(Dnp) was synthesized, and treatment with 20% piperidine in DMF for 30 minutes resulted in 84% cleavage of the Dnp group, as quantified by amino acid analysis and confirmed by HPLC and mass spectrometry. cigb.edu.cu This side reaction is particularly detrimental when combining Boc/Bzl and Fmoc/tBu strategies in the synthesis of complex peptides, as it compromises the integrity of the Dnp protection during the Fmoc-based elongation steps. cigb.edu.cu

Following the synthesis and cleavage steps, the crude peptide product is a mixture containing the desired full-length peptide along with various impurities. bachem.com When His(Dnp) is used, these impurities include byproducts from the Dnp cleavage reaction (e.g., Dnp-thiol adducts) and any remaining Dnp-protected peptide if the deprotection was incomplete. researchgate.netbachem.com

The standard and most effective method for purifying the target peptide from these byproducts is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.com This technique separates molecules based on their hydrophobicity. The peptide and byproducts are loaded onto a column containing a non-polar stationary phase (typically C18-modified silica). bachem.com A gradient of increasing organic solvent (like acetonitrile) in an aqueous acidic mobile phase (commonly 0.1% TFA) is used for elution. bachem.com Polar contaminants elute first, while more hydrophobic molecules, including the Dnp-containing byproducts and the target peptide, are retained longer. bachem.com By carefully controlling the gradient, fractions containing the pure peptide can be separated from the Dnp-related impurities and other synthesis-related side products, such as truncated or deletion sequences. bachem.com The collected fractions are analyzed for purity, and those meeting the required specification are pooled and lyophilized to yield the final product. bachem.com

Orthogonal Compatibility and Selectivity with Other Protecting Group Systems

The effectiveness of a protecting group strategy hinges on orthogonality, which is the ability to deprotect one functional group under specific conditions without affecting other protecting groups present in the molecule. peptide.com The Boc-His(Dnp)-OH derivative is a cornerstone of orthogonal strategies in Boc-SPPS, where different classes of protecting groups are cleaved by distinct chemical mechanisms.

In a typical Boc/Bzl peptide synthesis strategy, three classes of protecting groups with orthogonal lability are employed:

Nα-Boc group: This temporary protection is labile to mild acids, such as trifluoroacetic acid (TFA), and is removed at every cycle of peptide chain elongation. csbiochina.com

Side-chain protecting groups (e.g., Benzyl-based): These are considered semi-permanent and are stable to the mild acid used for Boc removal but are cleaved simultaneously with the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF). csbiochina.comnih.gov

N(im)-Dnp group: This group is stable to both mild and strong acidic conditions used for Boc and Benzyl (B1604629) group removal, respectively. peptide.comsigmaaldrich.compsu.edu Its removal requires a distinct chemical mechanism: nucleophilic attack, typically thiolysis. cigb.edu.cupeptide.com

This orthogonality allows for intricate synthetic planning. For instance, the Dnp group can be selectively removed from the fully assembled, resin-bound peptide before the final strong-acid cleavage step. peptide.combzchemicals.com A common procedure involves treating the peptide-resin with a solution of a thiol, such as thiophenol, in the presence of a base like triethylamine (B128534) in a solvent like dimethylformamide (DMF). peptide.com This on-resin deprotection is advantageous as the highly colored Dnp-thiol byproducts can be easily washed away from the peptide, which remains attached to the solid support. peptide.com This strategy is crucial for the synthesis of large peptides or for preparing protected peptide fragments intended for subsequent segment condensation. peptide.combzchemicals.com

While the Dnp group offers excellent stability in standard Boc-SPPS, its reactivity profile must be carefully considered when designing more complex or hybrid synthetic strategies, particularly those combining Boc and Fmoc chemistries. A significant instance of cross-reactivity is the lability of the Dnp group to the standard conditions used for Fmoc deprotection. cigb.edu.cu

The Fmoc (9-fluorenylmethoxycarbonyl) group is removed using a basic solution, typically 20% piperidine in DMF. cigb.edu.cu Research has demonstrated that these conditions can also cleave the Dnp group from the histidine imidazole side chain. cigb.edu.cu In a study involving the synthesis of a model pentapeptide, treatment with 20% piperidine in DMF resulted in 84% cleavage of the Dnp group. cigb.edu.cu

This unintended deprotection is highly problematic in hybrid syntheses where, for example, a lysine (B10760008) residue is protected as Lys(Fmoc) to allow for specific side-chain modification on the resin. cigb.edu.cu During the piperidine-mediated removal of the Fmoc group from lysine, the Dnp group on a nearby histidine could also be prematurely cleaved. cigb.edu.cu The newly exposed and highly nucleophilic imidazole ring could then undergo undesirable side reactions, such as acylation, during subsequent coupling steps. cigb.edu.cu Furthermore, the Dnp group's general sensitivity to nucleophiles means that N(im) to N(α) acyl transfer can occur if the nucleophile is an N-terminal amino group, leading to irreversible termination of the peptide chain. psu.edu

| Condition | Protecting Group | Reactivity/Stability | Implication |

| Mild Acid (e.g., TFA) | Nα-Boc | Cleaved | Standard deprotection in Boc-SPPS. csbiochina.com |

| Mild Acid (e.g., TFA) | N(im)-Dnp | Stable | Orthogonal to Boc removal. peptide.com |

| Strong Acid (e.g., HF) | N(im)-Dnp | Stable | Orthogonal to final cleavage in Boc-SPPS. sigmaaldrich.com |

| Base (e.g., 20% Piperidine/DMF) | N(im)-Dnp | Cleaved (partially or fully) | Potential for unintended deprotection in hybrid Boc/Fmoc strategies. cigb.edu.cu |

| Nucleophiles (e.g., Thiophenol) | N(im)-Dnp | Cleaved | Standard condition for selective Dnp removal. peptide.com |

Stereochemical Integrity and Racemization Control in Histidine-Containing Peptides

A primary challenge in peptide synthesis is maintaining the stereochemical integrity of each amino acid residue. highfine.com Histidine is notoriously prone to racemization during the carboxyl group activation step required for peptide bond formation. nih.govbris.ac.uk

The high risk of racemization in histidine is caused by the basicity of the unprotected imidazole ring. bibliomed.org Specifically, the π-nitrogen of the imidazole can act as an intramolecular base, abstracting the α-proton from the activated carboxyl intermediate. nih.gov This abstraction leads to the formation of a planar enolate intermediate, which can be re-protonated from either side, resulting in a loss of the original stereochemistry (epimerization). rsc.orguniurb.it

The most effective strategy to prevent this side reaction is to decrease the basicity and nucleophilicity of the imidazole ring by attaching an electron-withdrawing group to one of its nitrogens. psu.edunih.gov The 2,4-dinitrophenyl (Dnp) group is a powerful electron-withdrawing group. psu.edu When attached to the imidazole nitrogen, it significantly reduces the ring's basic character, thereby suppressing its ability to catalyze the racemization pathway. peptide.comcigb.edu.cu This protection is crucial for ensuring the chiral purity of the final peptide product, especially in the synthesis of long or complex histidine-containing sequences. peptide.compnas.org

The Dnp group is one of several options for protecting the histidine imidazole side chain (N(im) or Nim). Its performance, particularly in suppressing racemization and its compatibility with different synthetic schemes, can be compared with other commonly used groups such as Tosyl (Tos), Benzyloxymethyl (Bom), Trityl (Trt), and Methyltrityl (Mtt).

Tosyl (Tos): Used in Boc chemistry, the Tos group is less effective at preventing racemization than Dnp. A significant drawback is its lability towards 1-Hydroxybenzotriazole (HOBt), an additive frequently used in coupling reactions to suppress racemization. peptide.com This can lead to in-situ deprotection and subsequent side reactions. peptide.combzchemicals.com

Benzyloxymethyl (Bom): The Bom group, attached at the τ-nitrogen, is considered highly effective in suppressing racemization and is inert to nucleophiles during coupling. peptide.comcsbiochina.com For this reason, it is often regarded as a superior choice in Boc-SPPS for ensuring stereochemical integrity. csbiochina.com However, it is more expensive and can release formaldehyde (B43269) during cleavage, which can be problematic for certain applications like native chemical ligation. csbiochina.com

Trityl (Trt) and Methyltrityl (Mtt): These bulky, acid-labile groups are standard in Fmoc-SPPS. peptide.com While they provide steric hindrance, their attachment to the τ-nitrogen does not fully deactivate the π-nitrogen responsible for catalyzing racemization. nih.gov Studies have shown that Fmoc-His(Trt)-OH can lead to significant racemization (e.g., 7.8% with 5 minutes of preactivation), especially with base-mediated coupling methods or slow reactions. nih.gov In contrast, a Bom-type protection under the same conditions reduced epimerization to just 0.3%. nih.gov The Mtt group is more acid-labile than Trt. peptide.com

| Protecting Group | Primary Strategy | Cleavage Conditions | Racemization Suppression | Key Features & Drawbacks |

| Dnp (dinitrophenyl) | Boc | Thiolysis (e.g., Thiophenol) peptide.com | Good | Stable to acids; useful for large peptides; sensitive to bases (piperidine). peptide.comcigb.edu.cu |

| Tos (tosyl) | Boc | HOBt; Strong Acid (HF) peptide.com | Moderate | Can be cleaved by HOBt during coupling; less reliable for long peptides. peptide.com |

| Bom (benzyloxymethyl) | Boc | Strong Acid (HF) csbiochina.com | Excellent | Very effective against racemization; inert to nucleophiles; more expensive. peptide.comcsbiochina.com |

| Trt (trityl) | Fmoc | Mild Acid (e.g., TFA) nih.gov | Fair to Poor | Standard in Fmoc chemistry but prone to racemization, especially with base activation. csbiochina.comnih.gov |

| Mtt (methyltrityl) | Fmoc | Very Mild Acid (e.g., 1% TFA) peptide.com | Fair to Poor | More acid-labile than Trt; similar issues with racemization control. peptide.com |

Advanced Synthetic Strategies and Applications of Boc His Dnp Oh Ipa in Chemical Biology Research

Synthesis of Challenging Peptide Sequences and Large Peptide Libraries

The synthesis of long or complex peptide sequences is often hampered by issues such as poor solubility and intermolecular aggregation, which can lead to incomplete reactions and difficult purifications. The choice of protecting groups for specific amino acid residues can significantly impact the success of such syntheses.

Difficult couplings are often sequence-dependent and can arise from steric hindrance or the formation of secondary structures by the growing peptide chain on the solid support. researchgate.net These aggregated structures can block reactive sites, leading to failed or incomplete coupling and deprotection steps. nih.gov

The use of Boc-His(Dnp)-OH-IPA can be advantageous in these situations. The 2,4-dinitrophenyl (Dnp) group is a bulky and electron-withdrawing moiety that effectively protects the imidazole (B134444) side chain of histidine. cigb.edu.cu This protection prevents side reactions associated with the basicity of the imidazole ring. cigb.edu.cu The stability of the Dnp group under the acidic conditions used for Nα-Boc deprotection (e.g., trifluoroacetic acid, TFA) ensures that the histidine side chain remains protected throughout the synthesis of long peptide chains, which is crucial for maintaining the integrity of the target peptide. peptide.com While not directly preventing aggregation, the robust nature of the Dnp group ensures that the histidine residue itself does not contribute to side reactions that can be exacerbated by prolonged coupling times often required for difficult sequences. nih.gov

| Property | Value |

| Synonym | Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine isopropanol (B130326) solvate peptide.compeptide.com |

| CAS Number | 25024-53-7 chempep.com |

| Molecular Formula | C17H19N5O8 · xC3H8O sigmaaldrich.com |

| Molecular Weight | 421.36 g/mol (for the base compound) |

| Appearance | White to yellow or beige powder |

| Application | Boc solid-phase peptide synthesis (SPPS) sigmaaldrich.com |

Convergent synthesis is a powerful strategy for the production of large peptides and small proteins. aiche.orgslideshare.net This approach involves the individual synthesis of several smaller, protected peptide fragments, which are then coupled together in solution or on a solid support. aiche.orgnih.gov A key requirement for this strategy is the availability of protected peptide fragments with their side-chain protecting groups intact.

Boc-His(Dnp)-OH is particularly well-suited for the synthesis of such fragments. peptide.com The Dnp group is stable to the strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) that are often used to cleave peptides from the resin in Boc-based solid-phase peptide synthesis (SPPS). thermofisher.com This stability allows for the synthesis of a peptide fragment containing His(Dnp), followed by its cleavage from the resin while all side-chain protecting groups, including the Dnp group on histidine, remain in place. This fully protected fragment can then be used in a subsequent convergent coupling step. peptide.comaiche.org The ability to generate these protected fragments reduces the risks of deletion sequences and simplifies the purification of the final, much larger, target peptide. aiche.org

Site-Specific Derivatization and Chemical Modification of Histidine Residues in Peptides

The imidazole side chain of histidine is a versatile site for chemical modification due to its unique chemical properties. Site-specific modification of histidine residues can be used to introduce probes, labels, or other functionalities into a peptide or protein.

A significant advantage of the Dnp protecting group is its orthogonal deprotection chemistry. While stable to acids, the Dnp group can be selectively removed by treatment with a nucleophile, most commonly thiophenol. peptide.com This deprotection can be performed while the peptide is still attached to the solid-phase resin. peptide.compeptide.com

This unique deprotection strategy opens up avenues for post-synthetic modification of the histidine residue. Once the Dnp group is removed, the now-free imidazole side chain can be targeted for specific chemical reactions. For example, it can be alkylated, acylated, or used in other conjugation chemistries to attach a desired molecule. This allows for the site-specific introduction of fluorescent dyes, biotin tags for affinity purification, or other molecular probes that can be used to study peptide-protein interactions or cellular localization. nih.govresearchgate.net The byproducts of Dnp removal are highly colored, which provides a visual cue during the synthesis and washing steps. peptide.com

| Protecting Group | Deprotection Conditions | Orthogonality |

| Boc (Nα-amino) | Mild to strong acid (e.g., TFA, HF) thermofisher.com | Orthogonal to Dnp and many other side-chain protecting groups. |

| Dnp (His side chain) | Nucleophiles (e.g., thiophenol) peptide.com | Orthogonal to acid-labile groups like Boc and resin linkers. |

| Trt (His side chain) | Mild acid (e.g., 1% TFA) | Not fully orthogonal to some highly acid-labile resins. |

| Bom (His side chain) | Strong acid (e.g., HF) peptide.com | Less orthogonal in strategies requiring selective deprotection. |

Histidine analogues and isosteres are valuable tools in medicinal chemistry and chemical biology for probing the role of histidine in peptide and protein function. acs.orgnih.gov The synthesis of peptides containing such unnatural amino acids often requires the preparation of the corresponding protected building block.

The chemistry of Boc-His(Dnp)-OH can be leveraged in the synthesis of certain histidine analogues. For instance, the deprotected imidazole ring, after Dnp removal on-resin, could potentially serve as a handle for further chemical transformations to create a histidine isostere in situ. More commonly, the synthetic routes developed for protecting histidine can be adapted for the synthesis of protected analogues. For example, synthetic strategies for creating imidazole-modified natural products or kinase inhibitors can inform the development of novel histidine isosteres that can then be incorporated into peptides. nih.govresearchgate.net The ability to selectively manipulate the imidazole moiety is key to creating these valuable research tools.

Development of Bioconjugation Reagents and Molecular Probes

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a peptide or protein, is a cornerstone of modern biotechnology and chemical biology. nih.gov Site-selective conjugation methods are particularly sought after as they yield homogeneous products with well-defined properties.

The selective deprotection of the Dnp group from a histidine residue in a synthetic peptide provides a unique handle for site-specific bioconjugation. After the peptide chain has been assembled, the Dnp group can be removed, exposing a single reactive histidine side chain. This nucleophilic imidazole can then be targeted by a variety of electrophilic reagents. For example, a molecular probe carrying an alkyl halide or a similar reactive group can be covalently attached to the histidine residue. This strategy allows for the precise placement of labels, cross-linkers, or drug molecules onto a peptide scaffold. nih.govnih.gov This approach is an alternative to the more common methods of targeting cysteine or lysine (B10760008) residues and can be particularly useful when these amino acids are absent or need to remain unmodified for functional reasons. nih.gov The ability to perform this modification on the solid support simplifies the purification of the final conjugated peptide.

Table of Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | Nα-(tert-Butoxycarbonyl)-Nτ-(2,4-dinitrophenyl)-L-histidine isopropanol solvate |

| TFA | Trifluoroacetic acid |

| HF | Hydrogen fluoride |

| TFMSA | Trifluoromethanesulfonic acid |

| Dnp | 2,4-dinitrophenyl |

| Boc | tert-Butoxycarbonyl |

| Trt | Trityl (triphenylmethyl) |

| Bom | Benzyloxymethyl |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| DIPCDI | N,N'-Diisopropylcarbodiimide |

| HOBt | Hydroxybenzotriazole |

| DIPEA | N,N-Diisopropylethylamine |

| DMF | Dimethylformamide |

| DCM | Dichloromethane (B109758) |

Strategies for Selective Labeling of Peptides and Proteins for Biochemical Studies

The site-specific incorporation of this compound into a peptide sequence is a primary strategy for selective labeling. This is achieved during standard Boc-based SPPS, where the His(Dnp) residue can be placed at any desired position within the peptide chain. The Dnp group itself functions as a multi-purpose label, imparting unique, trackable properties to the resulting peptide.

Key properties of the Dnp group exploited for labeling include:

Chromophoric and Spectroscopic Signature : The Dnp group is a strong chromophore, meaning it absorbs light in the visible spectrum, often resulting in a yellow color. peptide.com This characteristic allows for the visual tracking of Dnp-containing peptides during synthesis and purification. The byproducts generated upon the removal of the Dnp group are also highly colored, providing a clear visual confirmation that the deprotection step is complete. peptide.com Furthermore, the Dnp group provides a distinct absorbance maximum (around 360-365 nm) that can be used for quantification and detection during high-performance liquid chromatography (HPLC) analysis. nih.govcreative-diagnostics.combachem.com

Fluorescence Quenching : The Dnp group is widely used as an efficient quencher for various fluorophores. bachem.comsigmaaldrich.com In Förster Resonance Energy Transfer (FRET)-based assays, a peptide can be synthesized with a fluorescent donor and a Dnp acceptor group. When the peptide is intact, the Dnp group quenches the fluorophore's signal. Upon enzymatic cleavage of the peptide, the fluorophore is separated from the quencher, resulting in a detectable fluorescent signal. This strategy is fundamental in designing substrates for protease activity assays. bachem.com

Orthogonal Deprotection : The Dnp protecting group is stable under the acidic conditions used to remove the N-terminal Boc group during SPPS (e.g., trifluoroacetic acid). However, it can be selectively removed using nucleophiles like thiophenol. peptide.com This orthogonal removal strategy allows chemists to unmask the histidine side chain at a specific point in the synthesis to attach other labels or molecules, while the rest of the peptide remains protected.

| Property of Dnp Group | Biochemical Application | Description |

|---|---|---|

| Chromophore | HPLC-based Peptide Mapping & Quantification | The Dnp group's strong UV-Vis absorbance allows for sensitive detection and quantification of labeled peptides during chromatographic separation. nih.gov |

| Fluorescence Quencher | Enzyme Activity Assays (FRET) | When paired with a fluorophore, the Dnp group quenches its emission. Cleavage of the peptide separates the pair, restoring fluorescence and signaling enzyme activity. bachem.comsigmaaldrich.com |

| Hapten | Affinity Labeling & Pull-down Assays | Peptides containing the Dnp label can be captured using anti-Dnp antibodies, enabling the isolation and identification of binding partners. synabs.be |

| Distinct Mass | Mass Spectrometry | The Dnp group adds a specific mass to the peptide, aiding in the identification and sequencing of labeled fragments in mass spectrometry-based proteomics. |

Application in Methodologies for Targeted Delivery Systems for Biological Agents

The function of the 2,4-dinitrophenyl (Dnp) group as a well-established hapten is central to its application in targeted delivery systems. synabs.betcichemicals.comnih.gov A hapten is a small molecule that can elicit a strong immune response when attached to a larger carrier molecule. nih.gov This property allows for highly specific recognition by anti-Dnp antibodies. By incorporating a His(Dnp) residue into a peptide, the peptide becomes a targetable entity.

A modular, two-component strategy can be envisioned for targeted delivery:

The Targeting Moiety : A peptide or protein designed to bind to a specific biological target (e.g., a receptor overexpressed on cancer cells) is synthesized using this compound to include the Dnp hapten.

The Payload Conjugate : A therapeutic or diagnostic agent (e.g., a cytotoxic drug, an imaging agent) is conjugated to a monoclonal anti-Dnp antibody.

When these two components are introduced into a biological system, the high-affinity and specific interaction between the anti-Dnp antibody and the Dnp group on the targeting peptide brings the payload directly to the desired site. This "pre-targeting" approach has been explored in various contexts and offers the advantage of separating the targeting and delivery steps, potentially reducing off-target effects of the payload. tcichemicals.com

| Component | Role in Delivery System | Example |

|---|---|---|

| Dnp-labeled Peptide | Targeting Vehicle | A peptide that binds to tumor-specific antigens, synthesized to include a His(Dnp) residue. |

| Anti-Dnp Antibody | Payload Carrier | A monoclonal antibody that specifically recognizes and binds to the Dnp group. synabs.be |

| Biological Agent | Therapeutic or Diagnostic Payload | A cytotoxic drug, a radioisotope for imaging, or a nanoparticle carrying a genetic payload. |

| Complex | Targeted Delivery System | The antibody-payload conjugate binds to the Dnp-peptide at the target site, concentrating the biological agent where it is needed. |

Contributions to Research in Immunology, Vaccinology, and Diagnostic Reagent Development

The immunogenic nature of the Dnp hapten makes this compound a valuable reagent for synthesizing tools used in immunology, vaccine development, and diagnostics. synabs.benih.gov

Immunology Research : Dnp-conjugated peptides are classic tools for studying the fundamentals of the immune response. nih.gov They are used as model antigens to investigate B-cell activation, antibody affinity maturation, and the mechanisms of hapten recognition by the immune system. Synthesizing peptides with precisely placed His(Dnp) residues allows researchers to probe how the position and context of a hapten affect its recognition by antibodies.

Diagnostic Reagent Development : Dnp-labeled peptides are critical components in a variety of immunoassays. synabs.beresearchgate.net

ELISA : Peptides containing His(Dnp) can be immobilized on microtiter plates and used as capture antigens to detect and quantify the presence of anti-Dnp antibodies in biological samples. researchgate.net

Biosensors and Microarrays : The high-affinity interaction between Dnp and anti-Dnp antibodies can be used as a versatile and generic detection system. A variety of capture molecules (antibodies, proteins) can be labeled with Dnp, allowing for their detection using a single, labeled anti-Dnp antibody, simplifying complex multi-analyte assays. synabs.be

| Field | Application of Dnp-Peptide | Research Goal |

|---|---|---|

| Immunology | Model Antigen | To study B-cell activation, antibody production, and hapten-carrier effects. nih.gov |

| Vaccinology | Immunogen Component | To enhance the immune response to a peptide-based vaccine by providing a potent B-cell epitope (hapten). nih.govspandidos-publications.com |

| Diagnostics | Capture Agent / Detection Target | To develop sensitive and specific immunoassays (e.g., ELISA) for detecting antibodies or other analytes. synabs.beresearchgate.net |

Compound Names

| Abbreviation or Trivial Name | Full Chemical Name |

| This compound | Nα-tert-Butyloxycarbonyl-Nim-(2,4-dinitrophenyl)-L-histidine isopropyl alcohol solvate |

| Boc | tert-Butyloxycarbonyl |

| Dnp | 2,4-Dinitrophenyl |

| IPA | Isopropyl alcohol |

| SPPS | Solid-Phase Peptide Synthesis |

| HPLC | High-Performance Liquid Chromatography |

| FRET | Förster Resonance Energy Transfer |

| ELISA | Enzyme-Linked Immunosorbent Assay |

| TFMSA | Trifluoromethanesulfonic acid |

| HF | Hydrogen fluoride |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring of Boc His Dnp Oh Ipa and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of Boc-His(Dnp)-OH-IPA and its subsequent peptide derivatives. These techniques provide detailed information on the molecular framework, functional groups, and conformational features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed three-dimensional structure and connectivity of molecules in solution. For this compound and related peptides, ¹H and ¹³C NMR are routinely employed.

In the characterization of this compound, ¹H NMR spectra are used to confirm the presence and proper linkage of the Boc protecting group, the histidine backbone, and the Dnp group. ruifuchemical.com Specific resonances for the protons of the tert-butyl group of Boc, the imidazole (B134444) ring, and the dinitrophenyl ring can be identified and integrated to ensure the correct stoichiometry. Conformational analysis of peptides containing protected histidine residues can also be performed using advanced NMR techniques. nih.gov For instance, studies on model peptides have utilized ¹H NMR chemical shifts to investigate intramolecular interactions, such as salt bridges, which influence the peptide's secondary structure. nih.gov The temperature dependence of chemical shifts can further reveal information about the flexibility of the peptide backbone. nih.gov Real-time NMR spectroscopy has also emerged as a tool to study the kinetics of biomolecular processes, such as protein folding, by monitoring spectral changes over time. copernicus.org

Table 1: Representative ¹H NMR Data for Protected Histidine Derivatives

| Functional Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| Boc (t-butyl) | ~1.4 | A characteristic singlet integrating to 9 protons. |

| His α-CH | ~4.5 | The chemical shift is sensitive to the peptide backbone conformation. |

| His β-CH₂ | ~3.2 | Can appear as a complex multiplet due to diastereotopicity. |

| Imidazole C2-H | ~8.7 | Sensitive to the protonation state and environment. |

| Imidazole C4-H | ~7.5 | Also sensitive to the local electronic environment. |

| Dnp Ring Protons | 7.5 - 9.0 | Multiple signals in the aromatic region, characteristic of the substitution pattern. |

Note: Chemical shifts are approximate and can vary based on solvent and molecular conformation.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Reaction Progress

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. In this compound, key absorbances include the C=O stretching of the Boc-urethane and the carboxylic acid, N-H stretching, and aromatic C-H and C=C stretching from the histidine and Dnp rings. ruifuchemical.com The presence of these bands confirms the integrity of the protected amino acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy is particularly useful for detecting and quantifying compounds with chromophores. The 2,4-dinitrophenyl group is a strong chromophore, giving this compound and its derivatives a characteristic yellow color and a distinct UV-Vis absorption profile. msu.edu The absorption maximum (λ_max) is sensitive to the electronic environment and conjugation. msu.edu This property is exploited in several applications:

Quantification: The concentration of Dnp-containing peptides can be determined using the Beer-Lambert law, often with an extinction coefficient measured around 365 nm. rsc.org

Reaction Monitoring: The progress of reactions involving the Dnp group, such as its removal, can be monitored by the decrease in its characteristic absorbance.

Chromatographic Detection: The Dnp chromophore serves as a convenient tag for detecting peptides during HPLC purification. wwu.edu

UV-Vis spectra of histidine itself show absorption in the UV region, which can be red-shifted upon protonation and incorporation into a peptide, a phenomenon sensitive to the local environment. researchgate.netnih.gov

Table 2: Spectroscopic Data for this compound

| Technique | Feature | Typical Value/Observation | Reference |

|---|---|---|---|

| IR | C=O Stretch (Boc) | ~1700 cm⁻¹ | ruifuchemical.com |

| C=O Stretch (Acid) | ~1720 cm⁻¹ | ruifuchemical.com | |

| N-O Stretch (Nitro) | ~1530 and 1340 cm⁻¹ | ||

| UV-Vis | λ_max (Dnp) | ~365 nm | rsc.org |

| Appearance | Visual Color | Light yellow powder | chemimpex.comruifuchemical.com |

Chromatographic Methods for Isolation, Separation, and Purity Profiling

Chromatographic techniques are central to the purification and analysis of this compound and the peptides synthesized from it. These methods separate components of a mixture based on their differential distribution between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Monitoring Reaction Completion and Product Homogeneity

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of synthetic peptides and monitoring the progress of chemical reactions. mdpi.comchemrxiv.org For this compound, HPLC analysis is used to confirm its purity, which is often specified as ≥99%. chemimpex.comnetascientific.comchemimpex.com

During solid-phase peptide synthesis, HPLC is invaluable for:

Monitoring Coupling Reactions: Aliquots of the resin can be cleaved and analyzed by HPLC to determine the extent of amino acid incorporation. The disappearance of the starting material peak and the appearance of the product peak indicate a successful coupling. peptide.com

Assessing Deprotection: The removal of protecting groups, including the Dnp group from histidine, can be followed by observing the shift in retention time of the peptide. cigb.edu.cu

Evaluating Final Purity: After cleavage from the resin and final deprotection, reversed-phase HPLC (RP-HPLC) is used to determine the purity of the crude peptide. The homogeneity of the main peak provides a measure of the success of the synthesis. acs.orgnih.gov

Online HPLC can be coupled with other analytical techniques, like NMR, to provide a comprehensive platform for real-time reaction monitoring in pharmaceutical process development. acs.org

Strategies for the Resolution of Isomers and Purification of Dnp-Containing Intermediates

The synthesis of peptides can sometimes lead to the formation of isomers, such as diastereomers resulting from racemization during coupling reactions. researchgate.net Chiral chromatography is a specialized HPLC technique used to separate enantiomers and diastereomers.

Strategies for resolving isomers include:

Chiral Stationary Phases (CSPs): Columns packed with a chiral material can directly separate enantiomeric amino acids and peptides. sigmaaldrich.com For instance, CHIROBIOTIC columns have shown utility in resolving various amino acid derivatives. sigmaaldrich.com

Chiral Derivatizing Agents: Reacting the amino acid or peptide with a chiral reagent, such as Marfey's reagent (l-FDAA) or its analogs (e.g., l-FDLA), creates diastereomers that can be separated on a standard reversed-phase column. nih.govjst.go.jp

The purification of Dnp-containing intermediates often relies on RP-HPLC, where the hydrophobicity of the Dnp group influences the retention time. rsc.orgwwu.edu The strong UV absorbance of the Dnp group facilitates the detection and collection of the desired fractions. rsc.org However, the hydrophobicity of protected peptides can sometimes lead to solubility issues, requiring the use of highly solubilizing solvents like DMF for effective purification. ucl.ac.uk

Mass Spectrometry (MS) Approaches for Molecular Identity and Sequence Validation

Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details through fragmentation analysis. It is universally used to confirm the identity of this compound and to validate the sequence of peptides derived from it. mdpi.comchemimpex.com

For this compound, electrospray ionization mass spectrometry (ESI-MS) would confirm the expected molecular weight of the compound (481.5 g/mol for the complex with isopropanol). chemimpex.comruifuchemical.com

In peptide analysis, MS is used to:

Confirm Molecular Weight: ESI-MS provides a highly accurate mass of the synthesized peptide, confirming that the correct number of amino acids have been incorporated. acs.orgnih.gov

Sequence Validation: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion of the peptide and subjecting it to fragmentation. The resulting fragment ions correspond to the loss of individual amino acid residues, allowing the sequence to be read and confirmed. pressbooks.pub The fragmentation patterns of Dnp-amino acids can be complex, with characteristic losses related to the functional groups present. researchgate.net

Identify Impurities: MS can identify side products from the synthesis, such as deletion sequences (missing an amino acid) or peptides with incomplete deprotection. pnas.org

The combination of HPLC and MS (LC-MS) is a particularly powerful tool, allowing for the separation of a complex peptide mixture and the subsequent identification of each component by mass spectrometry. mdpi.comchemrxiv.org This is the standard method for the analysis of crude peptide products from SPPS.

Table 3: Summary of Analytical Techniques and Their Applications for this compound and Derivatives

| Technique | Primary Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural Elucidation | Connectivity, conformation, purity |

| IR Spectroscopy | Functional Group ID | Presence of Boc, acid, Dnp groups |

| UV-Vis Spectroscopy | Quantification & Monitoring | Concentration, reaction progress |

| HPLC | Purity Assessment & Separation | Purity, isomer resolution, reaction completion |

| Mass Spectrometry | Identity & Sequence Validation | Molecular weight, amino acid sequence |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are powerful "soft" ionization techniques that allow for the analysis of thermally labile and non-volatile molecules like protected amino acids without significant fragmentation during the ionization process.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of Boc-His(Dnp)-OH from solutions. The compound is typically dissolved in a mixture of solvents such as methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid to facilitate protonation. In positive-ion mode, the expected primary ion would be the protonated molecule, [M+H]⁺. Given the molecular weight of Boc-His(Dnp)-OH is 421.36 g/mol , the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 422.37. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 420.35. The presence of the isopropanol (B130326) (IPA) solvate (molecular weight 60.1 g/mol ) may also be detected in the form of adducts, although it is often lost during sample preparation or ionization.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a valuable technique for the analysis of solid samples and is frequently used to characterize peptides and their building blocks. For the analysis of Boc-His(Dnp)-OH, a suitable matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be used. The DNP group itself can enhance desorption and ionization. nih.gov Similar to ESI-MS, MALDI-TOF (Time-of-Flight) MS would primarily detect the protonated molecule [M+H]⁺. MALDI-MS is also highly effective in analyzing peptides containing DNP-histidine residues, where the modification is readily identified by the corresponding mass shift. nih.gov

| Ionization Mode | Expected Ion | Calculated m/z for Boc-His(Dnp)-OH | Notes |

| ESI Positive | [M+H]⁺ | 422.37 | M = Molecular weight of Boc-His(Dnp)-OH (421.36 g/mol ) |

| ESI Negative | [M-H]⁻ | 420.35 | |

| MALDI Positive | [M+H]⁺ | 422.37 | May also show sodium [M+Na]⁺ (m/z 444.35) or potassium [M+K]⁺ (m/z 460.45) adducts. |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is indispensable for the unambiguous structural elucidation of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique provides detailed information about the connectivity of the different chemical moieties within Boc-His(Dnp)-OH.

Upon collision-induced dissociation (CID) of the protonated precursor ion [M+H]⁺ (m/z 422.37), several characteristic fragmentation pathways are expected. A dominant fragmentation pathway for Boc-protected amino acids is the loss of the Boc group or its fragments. nih.gov

Expected Fragmentation Pathways:

Loss of isobutylene (B52900): A primary fragmentation involves the loss of isobutylene (56 Da) from the Boc group, resulting in a carbamic acid intermediate which can then lose CO₂. This would produce a prominent ion at m/z 366.3.

Loss of the entire Boc group: The loss of the entire tert-butoxycarbonyl group (100 Da) would result in an ion at m/z 322.3.

Loss of tert-butanol (B103910): Loss of tert-butanol (74 Da) can also occur, yielding an ion at m/z 348.3.

Cleavage of the Dnp group: Fragmentation can also involve the dinitrophenyl group. The mass of the Dnp moiety itself is 167 Da (considering the loss of a hydrogen upon substitution). Cleavage of the bond between the imidazole ring and the Dnp group could lead to ions corresponding to either the Dnp moiety or the remaining Boc-histidine fragment.

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) from the precursor ion or subsequent fragment ions is also a common fragmentation pathway for amino acids.

A study on a pentapeptide containing a Dnp-protected histidine residue showed a mass increase of 166 Da, corresponding to the Dnp group, confirming its presence via mass spectrometry. cigb.edu.cubioline.org.br Fragmentation studies on other DNP-derivatized compounds have also been reported, providing a basis for predicting the behavior of Boc-His(Dnp)-OH. researchgate.netresearchgate.net

Hypothetical MS/MS Fragmentation Data for [Boc-His(Dnp)-OH + H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

|---|---|---|---|

| 422.37 | 366.31 | 56.06 | [M+H - C₄H₈]⁺ |

| 422.37 | 322.25 | 100.12 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) |

| 422.37 | 255.19 | 167.12 | [M+H - C₆H₃N₂O₄]⁺ (Loss of Dnp group) |

| 366.31 | 322.25 | 44.01 | [M+H - C₄H₈ - CO₂]⁺ |

| 322.25 | 278.24 | 44.01 | [M+H - Boc - CO₂]⁺ |

Qualitative and Quantitative Chemical Assays for Histidine Imidazole Status (e.g., Pauly's Test Applications)

Chemical assays provide a complementary, often simpler, method for verifying specific features of a molecule, such as the protection status of a functional group. For histidine derivatives, the status of the imidazole ring is of critical importance.

Pauly's Test is a specific colorimetric test for the presence of an unblocked imidazole ring of histidine or the phenolic group of tyrosine. microbenotes.comwikipedia.org The test involves the reaction of the amino acid with diazotized sulfanilic acid in an alkaline solution. A positive result, indicating a free imidazole ring, is the formation of a red-colored azo dye. microbenotes.comnih.gov

Application to Boc-His(Dnp)-OH:

For Boc-His(Dnp)-OH, the imidazole ring is protected by the 2,4-dinitrophenyl (Dnp) group. This blockage of the imidazole nitrogen prevents the coupling reaction with the diazonium salt. Therefore, an authentic sample of Boc-His(Dnp)-OH is expected to yield a negative result in Pauly's test (i.e., no red color formation). cigb.edu.cu

This characteristic is particularly useful during the monitoring of deprotection reactions. For instance, if the Dnp group is to be selectively removed from a peptide, Pauly's test can be used to qualitatively assess the completion of the reaction. A positive test would indicate the successful removal of the Dnp group and the regeneration of the free imidazole ring. Conversely, in syntheses where the Dnp group must remain intact, a negative Pauly's test provides assurance that the protecting group is stable under the reaction conditions used. cigb.edu.cuscholaris.ca

| Compound | Imidazole Status | Expected Pauly's Test Result | Observation |

| L-Histidine | Free | Positive | Red color develops |

| Boc-His(Dnp)-OH | Protected (Dnp) | Negative | No red color |

| Product of Dnp deprotection | Free | Positive | Red color develops |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | Nα-tert-Butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine isopropanol solvate |

| Boc-His(Dnp)-OH | Nα-tert-Butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine |

| Boc | tert-Butyloxycarbonyl |

| Dnp | 2,4-dinitrophenyl |

| IPA | Isopropanol |

| CHCA | α-Cyano-4-hydroxycinnamic acid |

| DHB | 2,5-Dihydroxybenzoic acid |

| ESI-MS | Electrospray Ionization Mass Spectrometry |

| MALDI-MS | Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry |

| MS/MS | Tandem Mass Spectrometry |

Challenges, Innovations, and Future Research Trajectories Involving Boc His Dnp Oh Ipa

Ongoing Research into Mitigating Side Reactions and Enhancing Deprotection Efficiency

A primary challenge associated with the Dnp group is its removal. Unlike many other protecting groups used in Boc chemistry that are cleaved by acid, the Dnp group requires nucleophilic cleavage, typically with a thiol like thiophenol in the presence of a base. peptide.compsu.edu This necessitates a separate deprotection step before the final cleavage of the peptide from the resin, adding complexity to the synthesis workflow. nih.gov Incomplete removal of the Dnp group can lead to undesired side products that are often highly colored, complicating purification. peptide.com

A significant side reaction discovered is the premature cleavage of the Dnp group under conditions used for Fmoc group removal (20% piperidine (B6355638) in DMF). cigb.edu.cubioline.org.br This is particularly problematic in hybrid Boc/Fmoc strategies, where the unintended deprotection of the histidine side chain can lead to subsequent acylation or other modifications. cigb.edu.cubioline.org.br Research demonstrated that treatment with 20% piperidine in DMF for 30 minutes could lead to as much as 84% cleavage of the Dnp group. cigb.edu.cubioline.org.br

Current research focuses on optimizing deprotection cocktails and conditions to enhance the efficiency and selectivity of Dnp group removal while minimizing side reactions. This includes exploring alternative nucleophiles and solvent systems that are both effective and compatible with a wider range of peptide sequences and solid supports.

Computational and Theoretical Studies on Reactivity, Selectivity, and Conformational Aspects

Computational chemistry is emerging as a powerful tool to understand and predict the behavior of protected amino acids like Boc-His(Dnp)-OH. uoi.gr Density Functional Theory (DFT) and other molecular modeling techniques can be used to study:

Reactivity: Calculating parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies helps in understanding the electron-donating and accepting capabilities of the molecule, providing insights into its reactivity. nih.gov

Selectivity: Computational models can rationalize the selectivity of reactions at different sites of the molecule, for instance, why certain side reactions occur. nih.gov

Conformational Analysis: Understanding the conformational preferences of the protected histidine residue is crucial as it can influence its reactivity and the structure of the resulting peptide. uoi.gr

These theoretical studies can guide the rational design of new protecting groups with improved stability and deprotection profiles, and help in optimizing reaction conditions to minimize side reactions. For example, computational analysis can help elucidate the mechanism of Dnp cleavage by piperidine, potentially leading to strategies to prevent it.

Emerging Methodologies for the Integration of Boc-His(Dnp)-OH-IPA into Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. While Boc-His(Dnp)-OH itself is a building block for synthesis rather than a direct participant in bioorthogonal reactions, the peptides synthesized using it can be designed for such applications.

The Dnp group's unique cleavage chemistry offers potential for orthogonal deprotection strategies in the synthesis of complex peptides. For instance, in native chemical ligation (NCL), a key technique for protein synthesis, Boc-His(Dnp)-OH is recommended. nih.gov The Dnp group remains on the peptide during HF cleavage and is rapidly removed by thiol additives during the ligation reaction itself, demonstrating a form of temporal orthogonality. nih.gov

Future research may explore leveraging the Dnp group or its cleavage byproducts for novel bioorthogonal transformations. The development of new protecting groups for histidine that are cleavable by bioorthogonal triggers is also an active area of research, expanding the toolbox for creating sophisticated peptide-based probes and therapeutics. rsc.org

Broader Implications for the Rational Design and Synthesis of Peptide-Based Therapeutics and Diagnostics

The challenges and innovations surrounding the use of this compound have broader implications for the field of peptide science. Histidine's unique properties make it a critical residue in many bioactive peptides and proteins, playing roles in catalysis, binding, and pH sensing. rsc.org The ability to efficiently and cleanly incorporate histidine into synthetic peptides is therefore paramount for the development of new therapeutics and diagnostics. chemimpex.com

Improvements in histidine protection and deprotection strategies directly translate to:

Higher purity and yield of synthetic peptides, reducing the cost and complexity of manufacturing peptide drugs.

Access to more complex peptide structures, including those with multiple histidine residues or post-translational modifications, enabling the synthesis of novel drug candidates. mdpi.com

Enhanced development of peptide-based diagnostics, where the precise structure and purity of the peptide are critical for reliable performance. mdpi.comchemimpex.com

The ongoing research into greener and more efficient synthetic methodologies, driven by the limitations of traditional reagents like Boc-His(Dnp)-OH, is pushing the entire field of peptide synthesis towards more sustainable and powerful platforms. tu-darmstadt.de This will ultimately accelerate the discovery and development of the next generation of peptide-based medicines and diagnostic tools.

Q & A

Q. What are the standard synthetic protocols for Boc-His(Dnp)-OH-IPA in peptide synthesis?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:9 v/v) for 30 minutes .

- Coupling : Activation with HBTU/HOBt in DMF, followed by reaction with the resin-bound peptide chain for 2 hours at room temperature.

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to isolate the product .

- Characterization : Confirm identity via ESI-MS (expected m/z: 481.45) and ¹H NMR (DMSO-d₆, δ 8.2–8.5 ppm for Dnp protons) .

Q. How is this compound characterized to verify purity and structural integrity?

A multi-technique approach is recommended:

Q. What are the common applications of this compound in academic research?

This compound is primarily used:

- As a protected histidine derivative in peptide synthesis to prevent undesired side reactions during chain elongation .

- In studies of enzyme-substrate interactions, where the Dnp group acts as a spectroscopic probe .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in SPPS?

Use a Design of Experiments (DOE) approach to test variables: